6-Thia-2,3-diazaspiro[4.5]decane
Description
Contextualizing Spirocyclic Compounds
Spirocyclic compounds are a unique class of organic molecules that feature two or more rings connected by a single common atom, known as the spiro atom. This structural motif imparts a three-dimensional and often rigid conformation, which can be highly advantageous in various applications, including medicinal chemistry and materials science. The constrained nature of spirocycles can lead to enhanced biological activity and selectivity when incorporated into drug candidates.
Significance of Sulfur and Nitrogen Heterocycles in Organic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. Sulfur and nitrogen-containing heterocycles are particularly prominent, forming the core structures of a multitude of natural products, pharmaceuticals, and agrochemicals. The presence of these heteroatoms introduces diverse electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and biological function. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and investigated for their anticancer activities. mdpi.comnih.gov
Definition and Structural Features of Spiro[4.5]decane Systems
Structural Details of the Parent Spiro[4.5]decane:
| Feature | Description |
| Ring 1 | Cyclopentane (B165970) (5-membered ring) |
| Ring 2 | Cyclohexane (B81311) (6-membered ring) |
| Spiro Atom | A single quaternary carbon atom |
| Molecular Formula | C₁₀H₁₈ |
The introduction of sulfur and nitrogen atoms into this framework, as in 6-Thia-2,3-diazaspiro[4.5]decane, is anticipated to significantly influence its chemical reactivity, physical properties, and potential biological activity.
Historical Development of Thia- and Diaza-Spirocyclic Chemistry
The synthesis of spirocyclic compounds has been a long-standing challenge and an area of active research in organic chemistry. Early methods often involved multi-step sequences with harsh reaction conditions. However, the development of modern synthetic methodologies has enabled more efficient and stereoselective access to these complex structures.
The exploration of thia- and diaza-spirocyclic systems is a more recent endeavor, driven by the quest for novel bioactive molecules. The synthesis of related compounds, such as 1-thia-4-azaspiro[4.5]decan-3-ones, has been achieved through one-pot three-component reactions, showcasing the progress in constructing these intricate molecular architectures. mdpi.comnih.gov While a detailed historical account specifically for 6-Thia-2,3-diazaspiro[4.5]decane is not available due to a lack of specific literature, the broader history of heterocyclic and spirocyclic chemistry provides the foundation upon which the synthesis and study of such molecules are built. The continued interest in developing new synthetic routes to access diverse spirocyclic scaffolds promises a future where the properties and applications of compounds like 6-Thia-2,3-diazaspiro[4.5]decane can be fully explored.
Properties
CAS No. |
286390-80-5 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
6-thia-2,3-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-2-4-10-7(3-1)5-8-9-6-7/h8-9H,1-6H2 |
InChI Key |
DMIYCFRMVQQMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2(C1)CNNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Thia 2,3 Diazaspiro 4.5 Decane and Analogs
General Principles of Spirocycle Formation
The creation of spirocycles, molecules containing two rings connected by a single atom, relies on a set of versatile and powerful synthetic strategies. These methods are designed to precisely control the formation of the defining spiro-center.
Alkylation Methods
Alkylation reactions are a cornerstone of spirocycle synthesis. This approach typically involves the formation of two new carbon-carbon bonds at a single center. One common strategy is the dialkylation of a precursor molecule that has an active methylene (B1212753) group (a CH2 group flanked by electron-withdrawing groups) with a dihaloalkane.
Another powerful alkylation approach involves intramolecular cyclization. For instance, a cyclic precursor can be alkylated with a reagent that contains a latent nucleophile or electrophile, which then participates in a subsequent ring-forming reaction. This is exemplified in the synthesis of spirocyclic piperazinones, where an initial alkylation of 2-bromoacetophenone (B140003) is followed by a one-pot reductive amination and cyclization to create the spiro structure. researchgate.net Similarly, the synthesis of the anti-hypertension drug Guanadrel involves the alkylation of a phthalimide (B116566) sodium salt with 2-chloromethyl-1,4-dioxyspiro acs.orgnih.govdecane, a key spirocyclic building block. nih.gov A general methodology for spiroannelation uses the organobis(cuprate) derived from 1,4-dilithiobutane, which acts as a bis(nucleophile) component, adding to a bis(electrophile) like 3-chloro-5,5-dimethylcyclohex-2-en-1-one to form the spiro[4.5]decane system. orgsyn.org
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, offering a high degree of stereochemical and regiochemical control, making them highly valuable in complex molecule synthesis. numberanalytics.comnumberanalytics.comwikipedia.org These reactions involve the continuous overlap of orbitals in a cyclic arrangement, with bond formation and breaking occurring simultaneously. numberanalytics.comwikipedia.org
Key types of pericyclic reactions used in synthesis include:
Sigmatropic Rearrangements : These reactions involve the migration of a sigma bond across a conjugated system. numberanalytics.com A notable example is the nih.govnih.gov-sigmatropic Claisen rearrangement, which has been used to transform bicyclic dihydropyrans into functionalized spiro[4.5]decanes with excellent yield and stereoselectivity. researchgate.net
Electrocyclic Reactions : These involve the formation or breaking of a ring within a single conjugated molecule. numberanalytics.com
Cycloaddition Reactions : Discussed in more detail below, these involve two separate components coming together to form a new ring. nih.gov
The reaction of chiral N-arylnitrones with certain ketenes can generate spirocyclic oxindoles through a pericyclic cascade process, achieving high levels of enantioselectivity. acs.org
Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
Cycloaddition reactions are a powerful class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The [3+2] cycloaddition, in particular, is a widely used method for constructing five-membered rings, a key feature of many spiro compounds.
A notable example is the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com This method, which integrates photocatalysis and organocatalysis, is praised for its mild, metal-free conditions and high atom economy. mdpi.com Intramolecular 1,3-dipolar cycloadditions of nitrones derived from 5-alkenyl aldehydes are also effective for creating fused isoxazolidines, which can be precursors to spirocyclic systems. researchgate.net The synthesis of complex spirooxindole derivatives has also been achieved using a one-pot, three-component 1,3-dipolar cycloaddition reaction. rsc.org Furthermore, acs.orgCurrent time information in Le Flore County, US.-cycloaddition reactions of group 13 diyls with 1,2-diketones have been shown to produce 5-metalla-spiro[4.5]heterodecenes. mdpi.com
| Starting Materials | Catalyst/Conditions | Product | Yield/Selectivity | Reference |
| 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | BINOL-derived phosphoric acid, photocatalyst-free | 2-Amino-spiro[4.5]decane-6-ones | Up to 88% yield, up to 99:1 diastereoselectivity | mdpi.com |
| 2H-Chromene-3-carbaldehyde, Isatin, and L-proline/Pipecolinic acid | Ethanol (B145695), conventional or microwave heating | Spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline] derivatives | Not specified | rsc.org |
| β-diketiminate-substituted diyls (Al, Ga, In) and 1,2-diketones | None (oxidative addition) | 5-Metalla-spiro[4.5]heterodecenes | 19-75% yield depending on metal and diketone | mdpi.com |
Approaches for the Spiro[4.5]decane Core Construction
The specific architecture of the spiro[4.5]decane core, linking a cyclopentane (B165970) or its heterocyclic variant to a cyclohexane (B81311) ring, can be assembled through several targeted synthetic strategies.
Reactions Involving Cyclic Ketones
Cyclic ketones, particularly cyclohexanone (B45756) and its derivatives, are common and versatile starting materials for building the spiro[4.5]decane scaffold. One straightforward approach is the ketalization of cyclohexanone with a suitable diol, such as 3-chloro-1,2-propanediol, to form a dioxyspiro[4.5]decane intermediate, which can be further functionalized. nih.gov
More complex transformations include spiroannelation protocols. The synthesis of 9,9-dimethylspiro[4.5]decan-7-one, for example, is achieved by reacting an organobis(cuprate) with 3-chloro-5,5-dimethylcyclohex-2-en-1-one. orgsyn.org Photochemical reactions, such as the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives, can produce functionalized spirocyclic oxetanes. rsc.org Additionally, a one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones proceeds via the reaction of a cyclic ketone with 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid. mdpi.com The direct reaction between ferrocene (B1249389) and cyclohexanone in an acidic medium has also been reported to yield ferrocenyl cyclohexanol (B46403) derivatives, demonstrating the reactivity of the ketone in forming new C-C bonds at the carbonyl carbon. ijrsset.org
| Starting Ketone | Reagents | Key Transformation | Product Type | Reference |
| Cyclohexanone | 3-Chloro-1,2-propandiol | Ketalization | 1,4-Dioxyspiro[4.5]decane | nih.gov |
| 3-Chloro-5,5-dimethylcyclohex-2-en-1-one | 1,4-Dilithiobutane-derived organobis(cuprate) | Spiroannelation | Spiro[4.5]decan-7-one | orgsyn.org |
| Cyclic Ketones (e.g., Cyclohexanone) | Maleic acid derivatives | Paternò–Büchi reaction ([2+2] photocycloaddition) | Spirocyclic oxetanes | rsc.org |
| Cyclic Ketones | 4-(2-Cyclodenehydrazinyl)quinolin-2(1H)-one, Thioglycolic acid | One-pot Schiff base formation and cyclization | 1-Thia-4-azaspiro[4.5]alkan-3-one | mdpi.com |
Formation of Exocyclic Double Bonds in Spiro[4.5]decane Scaffolds
An exocyclic double bond is one where one of the carbon atoms of the double bond is part of a ring, while the other is not. researchgate.net The formation of such bonds can be a key step in the synthesis of spirocycles, often serving as a handle for further functionalization.
A domino reaction involving unactivated yne-en-ynes and aryl halides, catalyzed by a palladium complex, directly affords diazaspiro[4.5]decane scaffolds that feature exocyclic double bonds. nih.gov This process is highly efficient, forming three new carbon-carbon bonds in a single step. nih.gov In other syntheses, an exocyclic double bond is created as part of an intermediate. For example, the α-methylene-γ-butyrolactone motif, which contains an exocyclic double bond, is a key feature of certain spiro-oxindole systems. The selective reduction of this double bond is a critical step in achieving the final product. nih.gov The stability of double bonds is an important consideration in these syntheses; endocyclic (within the ring) double bonds are often more stable than exocyclic ones due to factors like resonance stabilization. researchgate.net
Specific Strategies for Incorporating Thia- and Diaza-Moieties
The introduction of both sulfur (thia) and nitrogen (diaza) functionalities into a spirocyclic framework requires specialized synthetic approaches. These methods are designed to control the assembly of the heterocyclic rings around a central spiro carbon atom with precision.
Multicomponent Reactions (MCRs)
Multicomponent reactions, which involve combining three or more reactants in a single operation to form a product containing substantial parts of all components, are a highly efficient strategy for building complex molecules like thia-diaza spiro compounds. nih.gov These reactions are prized for their atom economy and ability to generate structural diversity from simple starting materials. mdpi.com
A notable approach involves the one-pot synthesis of 4-((quinolin-4-yl)amino)-1-thia-4-azaspiroalkan-3-ones. nih.gov This method utilizes the reaction between 4-(2-cyclodenehydrazinyl)quinoline-2(1H)-ones and thioglycolic acid. The reaction proceeds without a catalyst, with thioglycolic acid itself facilitating the cyclization to produce the spiro-thiazolidinone derivatives in high yields (67–79%). nih.gov The mechanism is proposed to involve the formation of a tertiary carbocation, followed by a nucleophilic addition of the sulfur from thioglycolic acid and subsequent intramolecular cyclization with the elimination of a water molecule. nih.gov
Copper sulfate (B86663) has also been employed as a catalyst in three- and four-component reactions to produce diverse spirotetrahydrocarbazoles, demonstrating the utility of metal catalysis in guiding these complex transformations. beilstein-journals.orgnih.gov For instance, the reaction of aromatic aldehydes, ethylindole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones in the presence of copper sulfate affords spiro[carbazole-3,4'-pyrazoles] with high diastereoselectivity. nih.gov Similarly, novel spiro-acenaphthylene tethered- beilstein-journals.orgCurrent time information in Le Flore County, US.tandfonline.com-thiadiazole derivatives have been synthesized through the reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide and acenaphthylene-1,2-dione under green conditions. mdpi.com
Table 1: Examples of Multicomponent Reactions for Spiro-Heterocycle Synthesis
| Spiro Compound Class | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-((Quinolin-4-yl)amino)-1-thia-4-azaspiroalkan-3-ones | 4-(2-Cyclodenehydrazinyl)quinolin-2(1H)-ones, Thioglycolic acid | Thioglycolic acid, Benzene, Reflux | 67-79% | nih.gov |
| Spiro[carbazole-3,4'-pyrazoles] | Aromatic aldehydes, Ethylindole-3-acetate, 4-Arylidene-5-methyl-2-phenylpyrazol-3-ones | CuSO₄, Toluene, Reflux | Good | nih.gov |
| Spiro[carbazole-3,4'-thiazoles] | Aromatic aldehydes (2 equiv.), Ethylindole-3-acetate, 2-Phenylthiazol-4-one | CuSO₄, Toluene, Reflux | - | nih.gov |
| Spiro-acenaphthylene- beilstein-journals.orgCurrent time information in Le Flore County, US.tandfonline.com-thiadiazole | 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, Acenaphthylene-1,2-dione | Ethanol, Room Temperature | 87% | mdpi.com |
Intramolecular Cyclization Reactions
Intramolecular cyclization is a fundamental strategy for forming cyclic structures, including spirocycles. This process involves the reaction of two functional groups within the same molecule. youtube.com A key method for forming spiro-thiadiazole derivatives is the double 1,3-dipolar cycloaddition. nih.gov This reaction can be achieved by reacting nitrilimines, generated in situ from hydrazonyl chlorides, with carbon disulfide. This transition-metal-free method proceeds under mild conditions and provides a direct route to spiro[4.4]thiadiazole derivatives in high yields. nih.gov
Another approach involves the intramolecular trapping of spiro radicals. nih.gov This methodology can produce highly complex and valuable spirocyclic compounds through a domino reaction sequence that includes radical addition, intramolecular cyclization, and ring-opening. nih.gov The synthesis of 1-thia-4-azaspiroalkan-3-ones from hydrazones and thioglycolic acid also relies on a critical intramolecular cyclization step where a nucleophilic attack from a nitrogen atom to a carbonyl group leads to the final ring closure. nih.gov
Double Michael Additions for Spiro-Sulfonyl Systems
The double Michael addition, or cascade Michael reaction, is a powerful tool for constructing cyclic and spirocyclic systems. This reaction involves two sequential conjugate additions to form two new carbon-carbon bonds in a single operation. A highly diastereoselective [5 + 1] double Michael addition has been reported between thiooxindoles and dibenzalacetones. nih.gov This reaction proceeds in ethanol at room temperature, often without the need for a specific catalyst, to afford spiro[cyclohexanone-thiooxindoles]. The process is notable for its scalability, simple work-up, and column chromatography-free purification. nih.gov
The reactivity of Michael acceptors is a crucial factor in these reactions. Cyclic bis(sulfonyl)ethylenes have been shown to be more effective Michael acceptors compared to their acyclic counterparts. nih.gov This enhanced reactivity allows them to participate in catalytic enantioselective reactions where simpler α,β-unsaturated sulfonyl systems fail to react. nih.gov
Incorporation of Thiocarbamides and Carbamides
Thiocarbamide (thiourea) and carbamide (urea) moieties serve as versatile building blocks in the synthesis of heterocyclic compounds due to their unique structural and physicochemical properties. tandfonline.com These groups can be incorporated into spirocyclic frameworks to impart specific biological activities or to act as key structural elements. A review of synthetic routes highlights various protocols for preparing carbamides and thiocarbamides from precursors like isocyanides, amidines, or amines. tandfonline.com
An example of their application is in the synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. mdpi.com In this synthesis, a precursor containing a thiosemicarbazide-like structure (2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide) undergoes cyclization with a dione (B5365651) to form the spiro-thiadiazole ring system, demonstrating the direct incorporation of a structure derived from a thiocarbamide analog. mdpi.com
Advanced Synthetic Techniques
To improve efficiency, yield, and environmental friendliness, advanced techniques such as ultrasound irradiation are being applied to the synthesis of spiro-heterocycles.
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation has emerged as a valuable green chemistry technique for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netnih.gov This method has been successfully applied to the one-pot, three-component synthesis of various spiro compounds.
For instance, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives was achieved in 30 minutes with yields up to 93% under ultrasound irradiation at a temperature below 30°C. mdpi.com In contrast, the conventional heating method required 4 hours at 80°C and yielded only 80%. mdpi.com Similarly, an ultrasound-assisted, catalyst-free method has been developed for the diastereoselective synthesis of spiro[indoline-3,2′-pyrido[2,1-b] Current time information in Le Flore County, US.tandfonline.comoxazine] derivatives in an aqueous ethanol medium at room temperature. researchgate.net The use of ultrasound in these solid-liquid heterogeneous systems was found to be highly beneficial. mdpi.com
The advantages of this technique include energy efficiency, operational simplicity, and often the elimination of the need for catalysts or costly purification procedures. researchgate.netnih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Target Compound | Method | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] | Conventional (Stirring) | 4 h | 80°C | 80% | mdpi.com |
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] | Ultrasound Irradiation | 0.5 h | < 30°C | up to 93% | mdpi.com |
| Olanzapine | Conventional (Heating) | - | - | - | nih.gov |
| Olanzapine | Ultrasound Reactor | 10 min | 40-50°C | 90% | nih.gov |
| Quetiapine | Conventional (Heating) | 17 h | 115-120°C | 98.2% | nih.gov |
| Quetiapine | Ultrasound Bath | 3 h | 50°C | 72% | nih.gov |
Photocatalytic Approaches
While direct photocatalytic methods for the synthesis of 6-Thia-2,3-diazaspiro[4.5]decane are not extensively documented, the principles of photocatalysis can be applied to key bond-forming reactions necessary for its construction. Photocatalysis, often utilizing visible light, offers a green and efficient alternative to traditional thermal reactions.
One plausible photocatalytic strategy involves the spirocyclization of a suitable precursor. For instance, a 2-alkenyl-substituted 1,3-dione can undergo intramolecular endo-addition to the double bond when irradiated with visible light in the presence of a photocatalyst. tum.dethieme-connect.com Both organic dyes, like thioxanthone (TXT), and organometallic iridium-based complexes can promote such reactions. tum.dethieme-connect.com To adapt this to the synthesis of a thia-diaza spirocycle, a precursor containing a thiadiazole moiety and a pendant alkenyl chain could be envisioned.
Another potential photocatalytic route is the synthesis of the thiadiazole ring itself. A chemodivergent photocatalytic synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones has been reported. organic-chemistry.org This metal-free approach can be tuned to favor the formation of thiadiazoles or triazole-3-thiones based on the reaction medium. organic-chemistry.org Furthermore, thiadiazole-linked covalent organic frameworks (COFs) have been prepared via a linkage conversion strategy involving thionation and cyclization, and these materials have shown excellent photocatalytic properties for hydrogen evolution. nih.gov
A visible-light-driven spirocyclization of epoxides has also been demonstrated using a dual titanocene (B72419) and photoredox catalysis system. rsc.orgrsc.org This method allows for the radical opening of epoxides and subsequent spirocyclization. While this has been applied to the synthesis of all-carbon spirocycles, the concept could potentially be extended to hetero-spirocycles with appropriate precursors.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Thioxanthone (TXT) or Ir-based complex | 2-alkenyl-substituted cycloalkane-1,3-diones | Spirocyclic diones | Visible light, high yields tum.dethieme-connect.com |
| Metal-free (neutral/acidic medium) | Isothiocyanates and hydrazones | 2-Amino-1,3,4-thiadiazoles | Chemodivergent, mild conditions organic-chemistry.org |
| Titanocene/Photoredox dual catalysis | Epoxyalkynes | Spirocycles with all-carbon quaternary center | Visible light, environmentally benign rsc.orgrsc.org |
| Pd/ZrO2 | Propynamide and thiophenols | Thioether spirocycles | Recyclable catalyst, visible light ccspublishing.org.cn |
Transition-Metal Catalyzed Reactions
Transition-metal catalysis is a powerful tool for the construction of complex molecular architectures, including spirocycles. thieme-connect.comnih.govrsc.org Various transition metals, such as palladium, rhodium, gold, and copper, have been employed in dearomatizing spirocyclization reactions. thieme-connect.com
A key strategy involves the dearomatization of indole (B1671886) derivatives to form spiroindolenines. thieme-connect.com This approach could be conceptually adapted for a thiadiazole-containing substrate. For instance, a palladium-catalyzed Heck spirocyclization has been used for the synthesis of spirooxindoles. nih.gov Similarly, iron, being an earth-abundant and non-toxic metal, is a promising catalyst for such transformations. nih.gov
The synthesis of spirooxindoles has been achieved through palladium-catalyzed C-H activation and alkyne insertion. nih.gov This methodology could potentially be applied to a suitably functionalized thiadiazole precursor. Furthermore, nickel-catalyzed enantioselective α-spirocyclization of lactones to form spirocycles containing all-carbon quaternary centers has been reported, proceeding through an N-aryl imine intermediate. acs.org
The regioselective functionalization of halogenated nitrogen, oxygen, and sulfur heterocycles using palladium-catalyzed cross-coupling reactions is a well-established method. rsc.org This could be utilized to introduce the necessary functionality onto a thiadiazole ring to facilitate a subsequent spirocyclization step.
| Catalyst | Reaction Type | Substrate Example | Product Example |
| Palladium | Heck spirocyclization | Acrylamide derivatives | Spirooxindoles nih.gov |
| Rhodium | C-H activation/Spiroannulation | Indoles and 1,3-enynes | γ-Spirolactams acs.org |
| Copper | Dearomatization/Spirocyclization | Indolyl ynones | CF3-Containing spirocyclic indolenines thieme-connect.com |
| Nickel | Enantioselective α-spirocyclization | Lactones and aryl nitriles | Enantioenriched β-keto lactones acs.org |
| Iron | Spirooxindole synthesis | Not specified | Spirooxindoles nih.gov |
Diastereoselective and Regioselective Synthesis of 6-Thia-2,3-diazaspiro[4.5]decane and Derivatives
The synthesis of spirocycles with defined stereochemistry is of paramount importance, particularly for applications in drug discovery. Diastereoselective and regioselective control in the synthesis of 6-Thia-2,3-diazaspiro[4.5]decane and its derivatives can be achieved through various strategies.
Diastereoselective Synthesis:
The stereochemistry of the spirocyclic junction can be controlled by employing chiral catalysts or by substrate-controlled diastereoselection. For instance, in the synthesis of spirooxindoles, the use of a chiral bis(oxazoline) ligand in conjunction with a zinc catalyst has enabled a diastereoselective Michael addition/cyclization cascade. nih.gov
A plausible route to a diastereomerically enriched 6-Thia-2,3-diazaspiro[4.5]decane derivative could involve the reaction of a chiral thiadiazole precursor with a prochiral cyclohexanone derivative. The inherent chirality of the thiadiazole moiety could direct the approach of the nucleophile, leading to the preferential formation of one diastereomer.
Regioselective Synthesis:
Regioselectivity is crucial when multiple reactive sites are present in the starting materials. In the context of synthesizing the 6-Thia-2,3-diazaspiro[4.5]decane core, the formation of the thiadiazole ring itself can be subject to regiochemical control. For example, the acid-catalyzed cyclization of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides provides 2,5-disubstituted-1,3,4-thiadiazoles regioselectively. organic-chemistry.org
Furthermore, in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective functionalization of a specific position on the heterocyclic ring. rsc.org
A notable example of regioselective synthesis is the formation of 3,4,5-trisubstituted pyrazoles from 2,3-allenoates and a sterically hindered diazo ketone via a 1,3-dipolar cycloaddition, highlighting the potential for controlling the substitution pattern on the resulting heterocycle.
In-depth Analysis Reveals Scarcity of Data on 6-Thia-2,3-diazaspiro[4.5]decane
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research and characterization data for the chemical compound 6-Thia-2,3-diazaspiro[4.5]decane. Despite extensive searches for spectroscopic and crystallographic information, no dedicated studies detailing the structural elucidation of this particular heterocyclic system were found.
The inquiry, which aimed to gather detailed information for an article on the "Structural Elucidation and Advanced Characterization of 6-Thia-2,3-diazaspiro[4.5]decane Systems," could not be completed due to the absence of published data for the title compound. The intended article was structured to cover a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography.
While research exists for various isomers and derivatives within the broader diazaspiro[4.5]decane family, such as 1,3-diazaspiro[4.5]decane and 1-thia-4-azaspiro[4.5]decane, the specific 6-thia-2,3-diaza isomer appears to be a novel or understudied compound. Consequently, the detailed research findings and data tables requested for each subsection of the planned article could not be generated.
The investigation included searches for:
¹H NMR and ¹³C NMR spectral data.
Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY).
Mass spectrometry fragmentation patterns.
Infrared absorption frequencies.
UV-Vis absorption maxima.
Single-crystal X-ray diffraction data for absolute configuration and conformation.
The absence of this fundamental characterization data in the public domain prevents a scientifically accurate and detailed discussion as per the specified outline. Further synthetic and analytical research would be required to elucidate the structural and chemical properties of 6-Thia-2,3-diazaspiro[4.5]decane.
Structural Elucidation and Advanced Characterization of 6 Thia 2,3 Diazaspiro 4.5 Decane Systems
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a quantitative determination of the elemental composition of a substance. This method is crucial for verifying the empirical formula of a synthesized compound, such as 6-Thia-2,3-diazaspiro[4.5]decane, and for assessing its purity. The technique is based on the combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting combustion products.
For organic compounds, elemental analysis typically focuses on determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined values are then compared with the theoretically calculated percentages for the proposed chemical formula. A close agreement between the found and calculated values, generally within ±0.4%, is widely accepted as a confirmation of the compound's elemental composition and purity.
While specific experimental data for the parent compound 6-Thia-2,3-diazaspiro[4.5]decane is not extensively detailed in the surveyed literature, the theoretical elemental composition can be calculated based on its chemical formula, C7H14N2S.
Table 1: Theoretical Elemental Composition of 6-Thia-2,3-diazaspiro[4.5]decane (C7H14N2S)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 53.11 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 8.92 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 17.70 |
| Sulfur | S | 32.07 | 1 | 32.07 | 20.26 |
| Total | 158.272 | 100.00 |
In the broader context of spirocyclic compounds, elemental analysis is a standard and essential characterization step. For instance, in the synthesis of novel 2,8-diazaspiro[4.5]decan-1-one derivatives, elemental analysis is routinely performed to confirm the successful synthesis and purity of the target molecules. Although the specific numerical data for 6-Thia-2,3-diazaspiro[4.5]decane is not provided, the methodology and expected accuracy are well-established within the field of synthetic chemistry. The successful synthesis of such compounds is often corroborated when the found elemental percentages align closely with the calculated theoretical values.
Chemical Reactivity and Transformations of 6 Thia 2,3 Diazaspiro 4.5 Decane
Reactivity of the Thia- and Diaza-Moieties
General principles of organic chemistry suggest that the thia- (sulfur) and diaza- (two nitrogen atoms) moieties within the 6-Thia-2,3-diazaspiro[4.5]decane structure would be the primary centers of reactivity. The lone pairs of electrons on the nitrogen and sulfur atoms would typically impart nucleophilic character, while the surrounding ring structure would influence their reactivity through steric and electronic effects.
No specific studies on nucleophilic substitution reactions involving 6-Thia-2,3-diazaspiro[4.5]decane have been found. In analogous heterocyclic systems, nucleophilic substitution at positions adjacent to heteroatoms is a common transformation. For instance, studies on related chloro-substituted pyridazinones demonstrate that the chlorine atoms can be displaced by various nucleophiles. However, without direct experimental data for 6-Thia-2,3-diazaspiro[4.5]decane, any prediction of its behavior in such reactions would be purely speculative.
The sulfur atom in the thiacyclohexane ring would be susceptible to oxidation, potentially forming a sulfoxide (B87167) or a sulfone. The diazacyclopentane portion of the molecule contains a hydrazine-like linkage which could undergo oxidation or reduction. However, no literature detailing these specific transformations for 6-Thia-2,3-diazaspiro[4.5]decane has been identified.
Derivatization Strategies for Spiro[4.5]decane Scaffolds
The derivatization of spiro[4.5]decane scaffolds is a significant area of research in medicinal chemistry, with many strategies focusing on the modification of existing functional groups or the introduction of new ones. For diazaspiro[4.5]decane systems, derivatization often occurs at the nitrogen atoms. For example, the synthesis of N-aryl and N-alkyl derivatives is a common strategy to explore the structure-activity relationships of these compounds. Without a known synthesis or source of 6-Thia-2,3-diazaspiro[4.5]decane, derivatization strategies remain hypothetical.
Mechanistic Studies of Reactions Involving the Spiro[4.5]decane Core
Mechanistic studies provide fundamental insights into reaction pathways and stereochemical outcomes. Such studies are crucial for the rational design of synthetic routes and for understanding the behavior of molecules.
No mechanistic studies detailing the reaction pathways of 6-Thia-2,3-diazaspiro[4.5]decane have been published. Research on other spirocyclic systems often involves computational and experimental methods to elucidate reaction mechanisms, such as those in cycloaddition reactions or rearrangements.
The stereochemistry of spirocyclic compounds is a critical aspect of their chemistry, as different stereoisomers can exhibit distinct biological activities. The spiro center of 6-Thia-2,3-diazaspiro[4.5]decane is a chiral center, and therefore, the compound can exist as enantiomers. Studies on related systems, such as 2,6,10-triazatricyclo[5.2.1.0⁴ ¹⁰]decane derivatives, have shown that the stereochemistry and nitrogen inversion barriers are important considerations. byu.edu However, the stereochemical outcomes of reactions involving 6-Thia-2,3-diazaspiro[4.5]decane have not been investigated.
Conformational Analysis and Stereochemistry of Spiro 4.5 Decane Heterocycles
Theoretical Conformational Studies: A Methodological Overview
In the absence of specific data for 6-Thia-2,3-diazaspiro[4.5]decane, we can outline the computational chemistry approaches that would be employed for its structural investigation.
Molecular Mechanics Calculations
Molecular mechanics (MM) would be a primary tool to perform an initial exploration of the conformational landscape of 6-Thia-2,3-diazaspiro[4.5]decane. This method uses classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. Different force fields, such as MMFF94 or UFF, could be employed to calculate the energies of various possible conformers, arising from the puckering of both the five-membered and six-membered rings. This would help identify low-energy chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring and envelope or twist conformations of the tetrahydrothiophene-diazole moiety.
Density Functional Theory (DFT) for Conformer Optimization
Following molecular mechanics, Density Functional Theory (DFT) would be used for more accurate geometry optimization and energy calculation of the identified low-energy conformers. Functionals like B3LYP paired with a suitable basis set (e.g., 6-31G* or larger) would provide reliable electronic structure information, bond lengths, bond angles, and dihedral angles. These calculations would refine the relative energies of the conformers and could predict the most stable conformation of 6-Thia-2,3-diazaspiro[4.5]decane in the gas phase.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
To understand the dynamic behavior of 6-Thia-2,3-diazaspiro[4.5]decane, Molecular Dynamics (MD) simulations would be a powerful tool. By simulating the atomic motions over time, MD can explore the accessible conformational space and identify potential interconversions between different conformers. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the medium affects the conformational preferences.
Experimental Techniques for Conformational Analysis
Experimental validation of theoretical findings is crucial. For a compound like 6-Thia-2,3-diazaspiro[4.5]decane, the following techniques would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. Chemical shifts, coupling constants (especially 3JHH), and Nuclear Overhauser Effect (NOE) data would provide critical information about the relative orientation of atoms and the preferred conformation in solution.
X-ray Crystallography: If a suitable single crystal of 6-Thia-2,3-diazaspiro[4.5]decane or a derivative could be obtained, X-ray crystallography would provide unambiguous, high-resolution data on its solid-state conformation and stereochemistry. This would serve as a benchmark for validating computational models.
Stereochemical Aspects of Spiro[4.5]decane Ring Systems
No Theoretical and Computational Studies Found for 6-Thia-2,3-diazaspiro[4.5]decane
Following a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies detailing the properties of the chemical compound 6-Thia-2,3-diazaspiro[4.5]decane could be located. As a result, the generation of an article with the requested detailed sections on quantum chemical calculations, electronic structure analysis, and advanced computational methods for this particular molecule is not possible at this time.
The search included queries for quantum chemical calculations, structural parameters (bond lengths, bond angles, dihedrals), vibrational frequencies, NMR chemical shifts, and Frontier Molecular Orbital (FMO) theory specifically pertaining to 6-Thia-2,3-diazaspiro[4.5]decane. Additionally, broader searches on the synthesis, characterization, and spectral data of this compound, as well as computational analyses of related thiaspirocyclic and diazaspiro compounds containing sulfur, did not yield any relevant data for the target molecule.
While general principles and methodologies for the theoretical and computational study of organic molecules are well-established, applying them to a specific compound for which no prior research has been published would require original research and calculations. Such an undertaking is beyond the scope of this information retrieval service.
It is possible that research on 6-Thia-2,3-diazaspiro[4.5]decane exists but has not been published in publicly accessible domains, or it may be a novel compound that has not yet been subjected to theoretical investigation.
Theoretical and Computational Studies on 6 Thia 2,3 Diazaspiro 4.5 Decane
Advanced Computational Methods in Organic Chemistry
High-Throughput Experimentation (HTE) Techniques in SAR Analysis (Methodology focus)
High-Throughput Experimentation (HTE) has revolutionized the process of Structure-Activity Relationship (SAR) analysis in drug discovery and materials science. nih.gov This methodology allows for the rapid, parallel execution of a vast number of experiments, significantly accelerating the pace of research compared to traditional, one-at-a-time experimental approaches. nih.govresearchgate.net The core principle of HTE is to miniaturize and automate experiments, enabling the exploration of a wide range of variables in a short amount of time. nih.gov
In the context of analyzing the SAR of a compound series based on the 6-Thia-2,3-diazaspiro[4.5]decane scaffold, HTE would be employed to synthesize and screen a library of derivatives. The process begins with the design of a library where specific points of the core scaffold are systematically varied. For 6-Thia-2,3-diazaspiro[4.5]decane, this could involve introducing a variety of substituents on the nitrogen atoms or the cyclohexane (B81311) ring.
The synthesis of these derivatives is then carried out in microplates, often in 96, 384, or even 1536-well formats. nih.gov Liquid handling robots are used to dispense reagents as stock solutions, which increases efficiency and consistency. nih.gov This automated synthesis allows for the creation of a large and diverse library of compounds with minimal manual intervention.
Once the library is synthesized, it is subjected to a high-throughput screening (HTS) assay to evaluate the biological activity of each compound. The choice of assay depends on the therapeutic target of interest. For example, if the compounds are being investigated as enzyme inhibitors, an enzymatic assay would be used to measure the inhibition potency of each derivative. The results of the HTS are then analyzed to identify "hits"—compounds that exhibit the desired level of activity.
The data generated from HTE is then used to build a detailed SAR model. This involves correlating the structural modifications of the derivatives with their observed biological activity. For instance, the analysis might reveal that a particular type of substituent at a specific position on the scaffold consistently leads to higher potency. This information is invaluable for guiding the next round of lead optimization. nih.gov
The table below provides a hypothetical example of how HTE data for a series of 6-Thia-2,3-diazaspiro[4.5]decane derivatives might be presented to facilitate SAR analysis.
| Compound ID | R1 Substituent | R2 Substituent | % Inhibition at 10 µM | IC50 (µM) |
| TDA-001 | H | H | 5 | >100 |
| TDA-002 | 4-Chlorophenyl | H | 45 | 12.5 |
| TDA-003 | 3-Methoxyphenyl | H | 62 | 8.2 |
| TDA-004 | 4-Chlorophenyl | Methyl | 75 | 4.1 |
| TDA-005 | 3-Methoxyphenyl | Methyl | 88 | 1.5 |
This table is for illustrative purposes only and represents the type of data generated in HTE-based SAR studies.
By systematically exploring the chemical space around the 6-Thia-2,3-diazaspiro[4.5]decane scaffold, HTE provides a powerful, data-driven approach to understanding structure-activity relationships and accelerating the discovery of novel, bioactive compounds. researchgate.net
Synthetic Applications and Future Research Directions
6-Thia-2,3-diazaspiro[4.5]decane as a Versatile Synthetic Scaffold
Spirocyclic scaffolds are highly valued in chemistry for introducing conformational rigidity and novel three-dimensional arrangements into molecules. This rigidity can be advantageous in designing molecules that bind to specific biological targets by reducing the entropic penalty upon binding. nih.gov The thia-diazaspiro[4.5]decane framework serves as a prime example of such a scaffold, offering a robust platform for constructing more elaborate molecules.
The inherent structural features of thia-diazaspiro[4.5]decanes make them excellent starting points for the synthesis of complex molecular entities. Researchers have successfully utilized related scaffolds to create sophisticated molecules with significant biological activity. For instance, derivatives of 1-Thia-4-azaspiro[4.5]decan-3-one have been synthesized and identified as potent dual inhibitors of the epidermal growth factor receptor (EGFR) and BRAFV600E kinase, two important targets in cancer therapy. nih.govmdpi.com This demonstrates the utility of the spiro core as a foundation for developing multi-targeted therapeutic agents.
The synthesis often involves multi-component reactions where the spirocycle is assembled and subsequently functionalized. An example is the reaction starting from ketones, aromatic amines, and mercaptoacetic acid to form the 1-thia-4-azaspiro[4.5]decan-3-one core, which can then be elaborated into more complex structures. nih.gov
Table 1: Examples of Complex Molecules from Spirocyclic Precursors
| Spirocyclic Scaffold | Resulting Complex Molecule/Derivative | Application/Significance | Reference |
|---|---|---|---|
| 1-Thia-4-azaspiro[4.5]decan-3-one | 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one | Antiproliferative agent; Dual EGFR/BRAFV600E inhibitor | nih.govmdpi.com |
| 1-Thia-4-azaspiro[4.5]decane | Thiazolopyrimidine and 1,3,4-Thiadiazole (B1197879) Thioglycosides | Anticancer activity against various cell lines | nih.gov |
| 1,3-Diazaspiro[4.5]decane-2,4-dithione | 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one | Complex multi-heterocyclic system with potential biological activity | mdpi.com |
The thia-diazaspiro[4.5]decane core is not only a building block but also a crucial intermediate in multi-step synthetic pathways. The ability to prepare these spirocycles efficiently, for example through one-pot reactions, makes them readily available for further chemical transformations. nih.gov Patent literature describes the synthesis of related compounds like 1,4-diazaspiro[5.5]undecan-3-one, highlighting its role as a key intermediate in the preparation of pharmaceutical compounds for treating disorders related to abnormal cellular proliferation. google.com Similarly, the synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide showcases the creation of saturated bicyclic sultams, which are important scaffolds in medicinal chemistry. researchgate.net These examples underscore the potential of 6-Thia-2,3-diazaspiro[4.5]decane to serve as a pivotal intermediate for accessing novel chemical space.
Integration into Chemical Library Development
The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Spirocyclic compounds are particularly attractive for library synthesis due to their inherent three-dimensionality and structural novelty, which sets them apart from the often flat molecules that dominate existing compound collections. nih.gov
The thia-diazaspiro[4.5]decane skeleton is well-suited for this purpose. Its core can be readily synthesized, and the nitrogen and sulfur atoms, along with the carbon framework, offer multiple points for diversification. For example, new 1-thia-azaspiro[4.5]decane derivatives and their subsequent conversion to thiazolopyrimidine and 1,3,4-thiadiazole compounds have been used to generate a library of molecules screened for anticancer activity. nih.gov The amenability of these scaffolds to various synthetic transformations allows for the creation of a large number of diverse analogues for biological evaluation.
Relevance in Material Science and Design
The field of material science continually seeks new molecular structures to create materials with unique electronic, optical, or magnetic properties. Sulfur-nitrogen (S-N) heterocycles are a class of compounds that have garnered significant interest in this area. mdpi.com They can form highly stable aromatic systems with physicochemical properties relevant to the design of molecular conductors and magnets. mdpi.com
While specific applications of 6-Thia-2,3-diazaspiro[4.5]decane in material science are not yet documented, its rigid spirocyclic framework and the presence of S-N linkages make it a promising candidate for further investigation. The defined spatial orientation of substituents on a spiro core could be exploited to control the packing and intermolecular interactions in the solid state, a key factor in designing functional materials. The synthesis of novel multi-ring systems containing sulfur and nitrogen has been highlighted for potential applications in this field. mdpi.com
Innovations in Spirocyclic Heterocycle Synthesis
Recent advancements in synthetic organic chemistry have provided more efficient and elegant routes to spirocyclic systems. Domino reactions, where multiple bonds are formed in a single operation, represent a particularly powerful strategy. For instance, a one-step synthesis of diazaspiro[4.5]decane scaffolds has been achieved through a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides, forming three new carbon-carbon bonds with high regioselectivity. rsc.orgnih.gov
Another key innovation is the use of one-pot, multi-component reactions. The synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones from a ketone, an amine, and mercaptoacetic acid in a single step is a testament to the efficiency of this approach. nih.gov These modern synthetic methods offer powerful tools that could be adapted for the efficient and stereocontrolled synthesis of 6-Thia-2,3-diazaspiro[4.5]decane and its derivatives.
Table 2: Innovative Synthetic Methods for Spiro[4.5]decane Systems
| Synthetic Method | Scaffold Synthesized | Key Features | Reference |
|---|---|---|---|
| Palladium-catalyzed domino reaction | Diazaspiro[4.5]decane | One-step synthesis, three C-C bonds formed, high regioselectivity | rsc.orgnih.gov |
| One-pot three-component reaction | 1-Thia-4-azaspiro[4.5]decan-3-one | High efficiency, readily available starting materials | nih.gov |
Emerging Trends in Sulfur-Nitrogen Heterocycle Chemistry
The chemistry of heterocycles containing both sulfur and nitrogen is a dynamic and expanding field of research. mdpi.com A major trend is the development of novel synthetic methodologies to access increasingly complex structures from simple, readily available materials. mdpi.commdpi.com This includes the strategic linking of multiple heterocyclic rings to create large, conjugated systems with unique properties. mdpi.com
In medicinal chemistry, a significant trend is the design of molecules that can interact with multiple biological targets simultaneously, as seen with the dual EGFR/BRAFV600E inhibitors based on the 1-thia-4-azaspiro[4.5]decane scaffold. nih.gov This multi-target approach can lead to more effective therapies and potentially overcome drug resistance. The unique structural and electronic properties imparted by the sulfur and nitrogen atoms make these heterocycles valuable components in the ongoing search for new pharmaceuticals and functional materials. mdpi.com
Compound Index
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 6-Thia-2,3-diazaspiro[4.5]decane and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions using tetrachlorophosphazenes or coupling of diamines with spirocyclic intermediates. For example, tetrachloromonospirophosphazene derivatives can react with carbazolyldiamines in THF under reflux, with triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography . Modifications at the thia and diaza positions require careful stoichiometric control to avoid side products.
Q. How is the molecular structure of 6-Thia-2,3-diazaspiro[4.5]decane confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For spiro compounds, coupling constants (e.g., ) from H NMR and heteronuclear correlation spectroscopy (HSQC, HMBC) are critical to resolve stereochemistry. For instance, coupling constants between protons in the thia and diaza rings help confirm the spirocyclic geometry .
Q. What analytical techniques are essential for purity assessment of spirocyclic compounds?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard. For sulfur-containing spiro compounds like 6-Thia-2,3-diazaspiro[4.5]decane, elemental analysis (CHNS) validates stoichiometry. Absence of residual solvents (e.g., THF) is confirmed via H NMR or gas chromatography (GC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar spiro derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or tautomerism. Computational tools (e.g., DFT calculations) can predict NMR chemical shifts and compare them to experimental data. For example, discrepancies in C NMR signals for carbonyl groups in spirodiones may require variable-temperature NMR to detect dynamic processes .
Q. What strategies optimize the biological activity of 6-Thia-2,3-diazaspiro[4.5]decane derivatives in pharmacological studies?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. Introducing electron-withdrawing groups (e.g., nitro) at position 6 enhances antimicrobial activity, as seen in spirohydantoin derivatives. Bioisosteric replacement of sulfur with oxygen or nitrogen can alter receptor binding, as demonstrated in dopamine agonist analogs .
Q. How do solvent and reaction conditions influence the regioselectivity of spirocyclization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thia position, while nonpolar solvents (e.g., toluene) may stabilize intermediates via π-π stacking. Kinetic vs. thermodynamic control is assessed by varying reaction temperatures and monitoring intermediate formation via in-situ IR spectroscopy .
Data Interpretation and Experimental Design
Q. What computational models predict the reactivity of 6-Thia-2,3-diazaspiro[4.5]decane in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, intramolecular ipso-cyclization reactions involving nitroisoxazoles and nitriles can be simulated to predict regioselectivity .
Q. How should researchers design assays to evaluate the antimicrobial efficacy of spirocyclic compounds?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined alongside cytotoxicity assays (e.g., MTT on mammalian cells) to establish selectivity indices .
Table: Key Physicochemical Properties of 6-Thia-2,3-diazaspiro[4.5]decane Derivatives
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 182.224 g/mol (CHNO) | |
| Boiling Point | 205.7±8.0 °C (predicted) | |
| LogP (Lipophilicity) | 1.2 (calculated via ChemDraw) | |
| NMR Shifts (H) | δ 1.5–2.5 (m, spiro protons) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
